molecular formula C9H10N2O B11921313 3-Methoxy-3-(4-methylphenyl)-3H-diazirene CAS No. 116548-92-6

3-Methoxy-3-(4-methylphenyl)-3H-diazirene

Katalognummer: B11921313
CAS-Nummer: 116548-92-6
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: JPEWMFDRHLHENF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-3-(p-tolyl)-3H-diazirine is a diazirine compound characterized by a three-membered ring containing two nitrogen atoms and one carbon atom The methoxy group and the p-tolyl group are attached to the carbon atom in the diazirine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-(p-tolyl)-3H-diazirine typically involves the reaction of p-tolylhydrazine with methoxyacetyl chloride, followed by cyclization to form the diazirine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the diazirine ring.

Industrial Production Methods

Industrial production of 3-Methoxy-3-(p-tolyl)-3H-diazirine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-3-(p-tolyl)-3H-diazirine undergoes various chemical reactions, including:

    Photolysis: Upon exposure to UV light, the diazirine ring can cleave to form a reactive carbene intermediate.

    Substitution Reactions: The methoxy and p-tolyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Photolysis: UV light, often in the presence of a photosensitizer.

    Substitution: Nucleophiles such as amines or alcohols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products

    Photolysis: Formation of carbenes, which can further react to form various products depending on the reaction environment.

    Substitution: Formation of substituted diazirines.

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of amines or hydrazines.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-3-(p-tolyl)-3H-diazirine has several applications in scientific research:

    Chemistry: Used as a photolabile protecting group in organic synthesis.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for potential use in photodynamic therapy.

    Industry: Utilized in the development of photoresists and other photochemical materials.

Wirkmechanismus

The primary mechanism of action for 3-Methoxy-3-(p-tolyl)-3H-diazirine involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, making it useful for labeling and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methoxy-3-(phenyl)-3H-diazirine
  • 3-Methoxy-3-(m-tolyl)-3H-diazirine
  • 3-Methoxy-3-(o-tolyl)-3H-diazirine

Uniqueness

3-Methoxy-3-(p-tolyl)-3H-diazirine is unique due to the presence of the p-tolyl group, which can influence its reactivity and stability compared to other diazirine compounds. The methoxy group also adds to its distinct chemical properties, making it suitable for specific applications in photochemistry and photoaffinity labeling.

Eigenschaften

CAS-Nummer

116548-92-6

Molekularformel

C9H10N2O

Molekulargewicht

162.19 g/mol

IUPAC-Name

3-methoxy-3-(4-methylphenyl)diazirine

InChI

InChI=1S/C9H10N2O/c1-7-3-5-8(6-4-7)9(12-2)10-11-9/h3-6H,1-2H3

InChI-Schlüssel

JPEWMFDRHLHENF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2(N=N2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.